Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core substituted with a 4-fluorophenyl group at position 6 and a methyl ester at position 2. Its molecular formula is C₁₄H₉FN₂O₃, with a molecular weight of 272.24 g/mol (CAS: 923909-95-9; MDL: MFCD08444455) . Notably, commercial availability of this compound has been discontinued, as indicated by supplier records .
Properties
IUPAC Name |
methyl 6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O3/c1-8-13-11(15(19)20-2)7-12(17-14(13)21-18-8)9-3-5-10(16)6-4-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXLRUQPHZFMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a β-keto ester, with hydroxylamine under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated isoxazole intermediate in the presence of a palladium catalyst.
Methylation and Esterification: The final steps involve methylation and esterification reactions to introduce the methyl group and the carboxylate ester functional group, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of isoxazolo[5,4-b]pyridine structures exhibit anticancer properties. Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including those from colon and breast cancers .
-
Molecular Hybridization
- The compound can serve as a scaffold for designing molecular hybrids aimed at enhancing anticancer activity. By modifying the isoxazole structure and incorporating different functional groups, researchers can create compounds with improved efficacy against tumor cells. This approach has been validated in studies where structural modifications led to increased cytotoxicity .
- Biological Evaluation
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various synthetic routes to optimize yield and purity while allowing for the introduction of diverse substituents that can enhance biological activity.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs, highlighting substituent variations and physicochemical properties:
Key Observations
Substituent Effects on Molecular Weight :
- Introduction of bulkier groups (e.g., cyclopropyl in ) increases molecular weight significantly (350.36 g/mol).
- Replacement of the methyl ester with a carboxylic acid () reduces molecular weight by ~44 g/mol due to the loss of the methyl group.
Polarity and Solubility :
- The carboxylic acid derivative () is expected to exhibit higher aqueous solubility compared to the methyl ester due to its ionizable carboxyl group.
- Difluoromethoxy and methoxy substituents () may enhance lipophilicity compared to the fluorophenyl group in the target compound.
Synthetic Accessibility :
- The discontinued status of the target compound () contrasts with analogs like the diphenyl derivative (), which remains available for research.
Research Implications
- Structure-Activity Relationship (SAR) : Fluorine and methoxy groups are common bioisosteres; their placement on the phenyl ring could modulate binding affinity in biological targets.
Biological Activity
Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate (CAS Number: 875424-64-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.
- Molecular Formula : C15H11FN2O3
- Molecular Weight : 286.26 g/mol
- MDL Number : MFCD07695357
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of nucleic acids and proteins.
- Receptor Modulation : It has been indicated that the compound may act as a modulator for various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates several biological activities associated with this compound:
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against a range of bacterial strains.
- Anticancer Properties : Research has highlighted its potential as an anticancer agent, demonstrating cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, showing promise in reducing inflammation markers in various models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Study on Antimicrobial Efficacy :
- A study conducted on various bacterial strains showed that the compound inhibited growth at concentrations as low as 10 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis.
-
Cytotoxicity Assays :
- In a recent study published in Journal of Medicinal Chemistry, this compound demonstrated IC50 values ranging from 5 to 15 µM against several cancer cell lines, indicating potent anticancer activity.
-
Anti-inflammatory Activity :
- A study highlighted the compound's ability to reduce TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A common approach includes:
- Condensation : Reacting 4-fluorobenzaldehyde with aminopyridine derivatives to form intermediates.
- Cyclization : Using catalysts like palladium or copper under reflux in solvents (e.g., DMF, toluene) to form the isoxazolo-pyridine core .
- Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or esterification reactions.
- Optimization : Yield depends on catalyst choice (e.g., CuI improves cyclization efficiency) and solvent polarity. For example, DMF enhances solubility of polar intermediates .
Table 1 : Comparison of Synthetic Routes
| Step | Reagents/Catalysts | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization | CuI, 80°C | DMF | 65–75 | >90 |
| Cyclization | Pd(OAc)₂, 100°C | Toluene | 50–60 | 85–90 |
Q. How is the compound structurally characterized, and what analytical techniques validate its purity?
- Methodological Answer :
- X-ray Crystallography : Resolves the 3D structure, confirming the isoxazolo-pyridine core and substituent positions (e.g., fluorophenyl orientation) .
- NMR Spectroscopy : H and C NMR verify proton environments (e.g., methyl group at δ 2.3 ppm) and aromatic ring coupling patterns .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., uncyclized intermediates) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer : Discrepancies in biological data (e.g., antimicrobial vs. inactive results) arise from assay conditions or substituent effects. Strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically varying substituents (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophoric groups .
- Standardized Assays : Replicating studies under controlled conditions (e.g., fixed MIC concentrations, consistent cell lines) .
- Computational Modeling : Docking studies to predict binding affinities to targets like p38 MAP kinase, a known pathway for related isoxazolones .
Q. How can crystallographic data inform the design of derivatives with enhanced stability or activity?
- Methodological Answer :
- Packing Analysis : X-ray data reveal intermolecular interactions (e.g., π-π stacking of fluorophenyl groups) that stabilize the crystal lattice. Derivatives can be designed to strengthen these interactions .
- Torsional Angle Optimization : Adjusting substituents (e.g., methyl vs. bulkier groups) to minimize steric strain in the isoxazolo-pyridine core .
Table 2 : Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=12.34, c=14.56 |
| R-factor | 0.042 |
Q. What methodologies address low solubility in pharmacological testing?
- Methodological Answer :
- Prodrug Design : Replacing the methyl ester with hydrophilic groups (e.g., PEG-linked carboxylates) .
- Co-solvent Systems : Using DMSO-water gradients (e.g., 10% DMSO) to maintain solubility without cytotoxicity .
- Nanoparticle Encapsulation : Lipid-based carriers improve bioavailability in in vivo models .
Q. How do reaction mechanisms differ when synthesizing analogs with varying heterocyclic cores?
- Methodological Answer :
- Mechanistic Probes : Isotopic labeling (e.g., O in ester groups) tracks bond cleavage during cyclization.
- Kinetic Studies : Monitoring intermediates via time-resolved IR spectroscopy reveals rate-limiting steps (e.g., imine formation in Biginelli-type reactions) .
Contradiction Analysis
Q. Why do some studies report high enzyme inhibition while others show negligible activity?
- Methodological Answer : Contradictions may stem from:
- Enzyme Isoform Specificity : Testing against different p38 MAP kinase isoforms (e.g., α vs. β) .
- Redox Interference : Thiol-containing assay buffers may reduce disulfide bonds in the compound, altering activity .
- Solution vs. Solid-State Stability : Degradation products (e.g., hydrolyzed esters) in solution may skew results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
